Ethyl 4-aminoquinoline-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-aminoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJLVCIOXNAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
| Product | aza-Michael Addition Time (min) | Thermal Ring Closure Time (min) | Optimal Temperature (°C) | Notes on Side Products |
|---|---|---|---|---|
| Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | 60 | 60 | 120 / 180 | Maleimide formation minimized by fast heating |
| Substituted analogues (e.g., 6-methyl derivative) | 90-120 | 60-120 | 120 / 180 | Side products observed at >180 °C |
The use of microwave irradiation in a closed vessel system allows precise temperature control and reduces reaction times significantly compared to conventional heating.
Modular Three-Component Synthesis via Imidoylative Sonogashira Coupling
An alternative synthetic route employs a modular three-component reaction involving:
This method proceeds via an imidoylative Sonogashira coupling catalyzed by copper(I) bromide and palladium complexes in dry DMF under nitrogen atmosphere.
- Reaction is typically conducted at 90 °C for 16 hours.
- Post-reaction acid-mediated hydrolysis with 2 M HCl converts intermediates to the 4-aminoquinoline product.
- Purification is achieved through column chromatography.
General Procedure Highlights
| Reagents | Amounts | Conditions | Workup |
|---|---|---|---|
| Bromoaniline | 1.0 mmol | 90 °C, 16 h | Acid hydrolysis with 2 M HCl |
| Alkyne | 2.0 mmol | Dry DMF, N2 atmosphere | Filtration and washing with HCl and NaHCO3 |
| Isocyanide | 1.25–1.75 mmol | Pd and Cu catalysis | Drying and concentration under vacuum |
This method is versatile, allowing the synthesis of various substituted 4-aminoquinolines, including ethyl 4-aminoquinoline-2-carboxylate derivatives, with good purity and moderate to high yields.
Friedländer and Modified Friedländer Synthesis Variants
The classical Friedländer synthesis and its modifications remain foundational in quinoline chemistry. These involve the condensation of ortho-aminoaryl ketones or aldehydes with carbonyl compounds under acidic or basic conditions.
- Using isatin derivatives and α-methylene carbonyl compounds in ethanol with a base yields quinoline-4-carboxylates.
- Subsequent decarboxylation or acidification steps afford the target quinoline carboxylates.
- Modifications include one-pot and one-step protocols in aqueous media, improving environmental compatibility.
Reaction Scheme Summary
| Starting Materials | Conditions | Key Steps | Advantages |
|---|---|---|---|
| Isatin + α-methylene carbonyl | Base in ethanol or water, reflux | Condensation, decarboxylation | Mild, scalable, uses stable starting materials |
| Aniline + Acrolein (Doebner–von Miller) | Strong acid, flow reactor | Continuous synthesis | High throughput, controlled reaction |
Though these methods are more traditional, they are adaptable for synthesizing quinoline-2-carboxylate derivatives, including ethyl esters, by appropriate choice of starting materials and reaction conditions.
Summary Table of Preparation Methods
| Method | Key Features | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Microwave-Assisted | aza-Michael addition + thermal ring closure | 120 °C (60–120 min), then 180 °C (60–120 min) | Eco-friendly, fast, scalable | Requires microwave reactor, careful temperature control |
| Modular Three-Component (Sonogashira Coupling) | Bromoaniline, alkyne, isocyanide coupling | 90 °C, 16 h, Pd/Cu catalysis | Versatile, high purity products | Longer reaction time, sensitive to moisture |
| Friedländer and Modified | Condensation of isatin or aniline derivatives | Reflux in ethanol or aqueous base/acid | Well-established, scalable | Longer reaction times, possible side reactions |
Detailed Research Findings and Notes
- The microwave-assisted method provides a green chemistry approach, reducing solvent use and reaction times while maintaining high yields of this compound derivatives.
- The modular three-component synthesis allows structural diversity by varying the bromoaniline, alkyne, and isocyanide components, facilitating medicinal chemistry exploration.
- Classical Friedländer-type syntheses, while less rapid, offer robustness and simplicity, suitable for large-scale preparations with inexpensive reagents.
- Temperature control is critical in all methods to avoid side products such as maleimides or polymeric byproducts.
- Purification typically involves chromatography, but crystallization methods have been reported depending on the derivative.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions. Reagents like alkyl halides or acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline-2,4-dicarboxylic acid derivatives.
Reduction: this compound with reduced functional groups.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Synthesis of Ethyl 4-Aminoquinoline-2-Carboxylate
The synthesis of this compound typically involves the reaction of 4-aminoquinoline with ethyl chloroformate in the presence of a base. This method allows for the formation of the carboxylate ester, which can be further modified to enhance its biological activity. Various synthetic routes have been explored to improve yields and reduce costs, including microwave-assisted synthesis and one-pot reactions that streamline the process.
Antimalarial Activity
This compound is primarily recognized for its antimalarial properties. Research has demonstrated that derivatives of this compound exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
- Mechanism of Action : The compound acts by inhibiting hemozoin formation within the malaria parasite, a critical process for its survival. The structure-activity relationship (SAR) studies indicate that modifications at the amino and carboxyl positions can significantly enhance antimalarial efficacy .
-
Case Studies :
- A study synthesized a series of hybrids incorporating this compound, demonstrating improved potency against resistant strains with EC50 values in the low micromolar range .
- Another investigation highlighted the binding affinity of these compounds to P. falciparum lactate dehydrogenase, suggesting it as a viable target for new drug development .
Anticancer Potential
In addition to its antimalarial applications, this compound has shown promise as an anticancer agent.
- Mechanism : The compound's ability to interfere with cellular processes involved in cancer cell proliferation has been explored. It may induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Research Findings :
Mechanism of Action
The mechanism of action of ethyl 4-aminoquinoline-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites. This disruption leads to the accumulation of toxic heme, ultimately killing the parasite.
Comparison with Similar Compounds
To contextualize the distinctiveness of ethyl 4-aminoquinoline-2-carboxylate, a comparative analysis with structurally related quinoline derivatives is provided below. Key differences in substituent positions, functional groups, and biological activities are highlighted.
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Position and Electronic Effects
- Amino Group Placement: The 4-amino substitution in this compound enables resonance stabilization and hydrogen bonding, critical for interactions with biological targets like kinases or DNA . In contrast, the 3-amino analogue (ethyl 3-aminoquinoline-2-carboxylate) exhibits reduced stability due to disrupted resonance .
Functional Group Modifications
- Halogen vs. Amino Substitutions: Chloro substituents (e.g., in ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate) introduce steric and electronic effects that enhance selectivity for anticancer targets, whereas the amino group in the parent compound favors broad-spectrum activity .
Biological Activity
Ethyl 4-aminoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of 4-aminoquinoline derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of quinoline derivatives with carboxylic acids or their derivatives, often yielding good to excellent yields through various coupling reactions. For example, the synthesis can be achieved using triethylamine and substituted benzoic acids under specific conditions, resulting in compounds that exhibit promising biological activities .
Antimalarial Activity
One of the most notable biological activities of this compound is its antimalarial effect. Research has demonstrated that derivatives of this compound show significant activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, studies report half-maximal effective concentrations (EC50) in the nanomolar range for certain derivatives, indicating potent antimalarial properties .
| Compound | EC50 (nM) | Selectivity Index |
|---|---|---|
| This compound | 13.0 | >1000 |
| Chloroquine | 2.0 | >2000 |
| Artesunate | 0.1 | >2000 |
The selectivity index (SI) indicates a favorable profile for these compounds, suggesting low cytotoxicity against mammalian cells while maintaining efficacy against malaria strains .
Antimicrobial Properties
In addition to its antimalarial activity, this compound has shown potential as an antimicrobial agent. Studies indicate that certain derivatives can inhibit microbial efflux pumps, which are responsible for antibiotic resistance in bacteria. This property enhances their effectiveness when used in combination with conventional antibiotics .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in the metabolic pathways of pathogens. For instance, it has been shown to inhibit P. falciparum lactate dehydrogenase, a crucial enzyme for the survival of the malaria parasite . Molecular docking studies suggest strong binding affinities to target proteins, which could be leveraged in drug design.
Case Studies and Research Findings
- Antimalarial Efficacy : A study involving various synthesized analogs demonstrated that compounds with specific substitutions at the C-4 position exhibited enhanced antimalarial activity compared to standard drugs like chloroquine .
- Cytotoxicity Assessment : In vitro studies on Vero cells revealed that while some derivatives showed potent antimalarial effects, they maintained a high selectivity index, indicating low toxicity to human cells .
- Synergistic Effects : Research has also highlighted the potential for this compound to act synergistically with other antibiotics, improving their efficacy against resistant bacterial strains .
Q & A
Q. What are the common synthetic protocols for Ethyl 4-aminoquinoline-2-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via classical quinoline synthesis methods such as the Gould–Jacob, Friedländer, or Conrad-Limpach reactions. Transition metal-catalyzed cross-coupling and ultrasound-assisted methods have also been reported to improve regioselectivity and reduce reaction time. Key variables affecting yield include catalyst choice (e.g., palladium for Suzuki couplings), solvent polarity (e.g., DMF for dipolar intermediates), and temperature control during cyclization steps. Optimization of stoichiometric ratios (e.g., amine to ester coupling agents) is critical to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying proton environments and carbon frameworks, particularly the ester and amino substituents. X-ray crystallography using SHELXL for refinement provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the carboxylate C=O stretch (~1700 cm⁻¹). For polymorphic forms, powder X-ray diffraction (PXRD) is recommended .
Advanced Research Questions
Q. How can conceptual density functional theory (DFT) predict the reactivity of this compound in substitution reactions?
Conceptual DFT parameters such as Fukui functions (ƒ⁺/ƒ⁻) and dual descriptor analyses identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair (high ƒ⁻) may participate in electrophilic substitutions, while the carboxylate’s electron-withdrawing effect reduces reactivity at the quinoline C-2 position. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using continuum solvation models (SMD) to refine reactivity predictions .
Q. What in vitro assays are recommended to evaluate the antimycobacterial activity of 4-aminoquinoline derivatives, and how should positive controls be selected?
Microplate Alamar Blue assays (MABA) are standard for assessing mycobacterial growth inhibition. Use Mycobacterium tuberculosis H37Rv strains and include isoniazid or rifampicin as positive controls. Minimum inhibitory concentration (MIC) values should be normalized to solvent controls (e.g., DMSO <1%). For cytotoxicity profiling, mammalian cell lines (e.g., Vero cells) treated with derivatives at 10× MIC help determine selectivity indices .
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for quinoline-2-carboxylate derivatives?
Cross-validate computational models by:
- Re-examining basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) for energy barriers.
- Incorporating explicit solvent molecules in molecular dynamics simulations.
- Testing alternative mechanistic pathways (e.g., SN1 vs. SN2) via kinetic isotope effects. Experimental validation through isotopic labeling (e.g., ¹⁸O tracing in carboxylate groups) can resolve ambiguities .
Q. What solvent systems or catalyst strategies can reduce the environmental impact of synthesizing this compound?
Ionic liquids (e.g., [BMIM][BF₄]) enhance reaction efficiency while enabling solvent recycling. Metal-free protocols using organocatalysts (e.g., L-proline) reduce heavy metal waste. Microwave-assisted synthesis in water or ethanol improves energy efficiency and minimizes toxic byproducts .
Q. What tiered testing strategy should assess the acute toxicity of novel 4-aminoquinoline carboxylates in preclinical studies?
Follow OECD Guidelines:
- Tier 1: Acute oral/dermal toxicity (OECD 423/402) using rodent models.
- Tier 2: Inhalation exposure studies (OECD 403) if volatility is detected.
- Tier 3: Histopathological and hematological profiling at sublethal doses. Classify compounds per GHS criteria (Category 4 for moderate toxicity) and prioritize derivatives with LD₅₀ >500 mg/kg .
Q. What strategies improve refinement outcomes for crystal structures of ethyl-substituted quinoline derivatives using SHELXL?
Collect high-resolution data (≤1.0 Å) to resolve disorder in ethyl or carboxylate groups. Apply restraints to anisotropic displacement parameters (ADPs) for flexible substituents. Use TWINABS for twinned datasets and validate hydrogen positions with ISOR restraints. For weak diffraction, integrate synchrotron sources to enhance signal-to-noise ratios .
Q. Which isotopic labeling techniques are suitable for tracking the carboxylate group's participation in nucleophilic reactions?
Use ¹³C-labeled ethyl groups (e.g., CH₃¹³CH₂COO−) to monitor ester hydrolysis via NMR. For nucleophilic acyl substitutions, ¹⁸O labeling in the carboxylate (C¹⁸O⁻) combined with mass spectrometry identifies oxygen exchange pathways. Radiolabeled ¹⁴C derivatives enable tracing in complex biological matrices .
Q. Which multivariate statistical methods effectively correlate substituent electronic parameters with biological activity in 4-aminoquinoline libraries?
Principal Component Analysis (PCA) reduces dimensionality in Hammett σ/π descriptors, while Partial Least Squares (PLS) regression links electronic parameters (e.g., HOMO/LUMO energies) to MIC values. Machine learning models (e.g., Random Forest) trained on DFT-calculated reactivity indices (e.g., electrophilicity index) can predict activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
